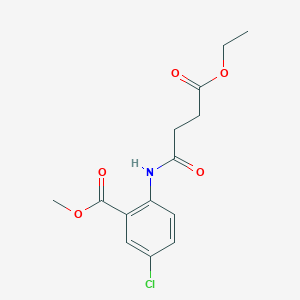
4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid is an organic compound belonging to the naphthalene family This compound is characterized by its two hydroxyl groups at positions 4 and 6, a methoxy group at position 7, and a carboxylic acid group at position 2 on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Hydroxylation: Introduction of hydroxyl groups at positions 4 and 6 using reagents such as hydroxylating agents under controlled conditions.
Methoxylation: Introduction of a methoxy group at position 7 using methoxylating agents.
Carboxylation: Introduction of a carboxylic acid group at position 2 through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as catalytic reactions and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenemethanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
6-Methoxy-2-naphthoic acid: Shares the methoxy and carboxylic acid groups but lacks the hydroxyl groups.
2-Naphthol: Contains a hydroxyl group but lacks the methoxy and carboxylic acid groups.
7-Methoxy-2-naphthalenecarboxylic acid: Similar structure but lacks the hydroxyl groups at positions 4 and 6.
Uniqueness: 4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid is unique due to the presence of both hydroxyl and methoxy groups along with the carboxylic acid group, which contributes to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H10O5 |
|---|---|
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
4,6-dihydroxy-7-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-17-11-4-6-2-7(12(15)16)3-9(13)8(6)5-10(11)14/h2-5,13-14H,1H3,(H,15,16) |
Clave InChI |
CEZAADMDKWHKOS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CC(=C2C=C1O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
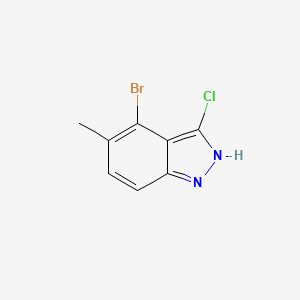
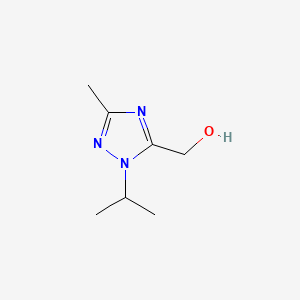
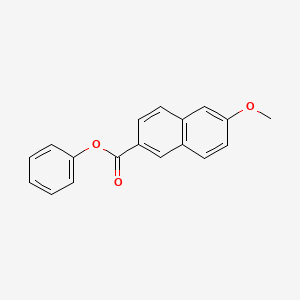
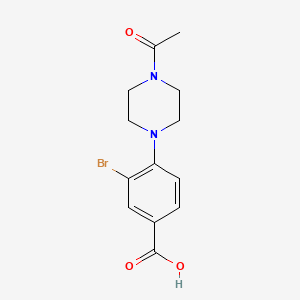
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
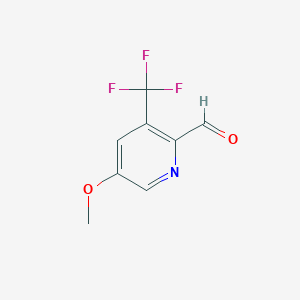

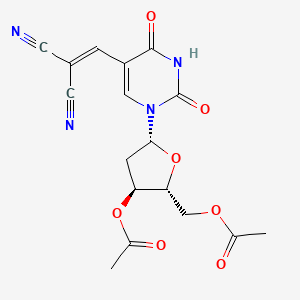
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
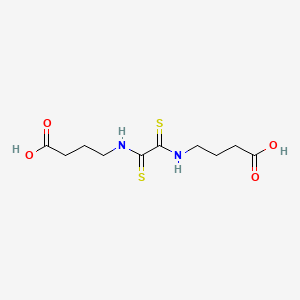
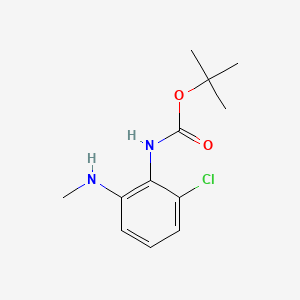
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
